2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXNRDNAJDVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
Compound X is synthesized via multi-step protocols involving nucleophilic substitutions and cyclization reactions. Representative methods include:
Table 1: Synthetic Steps and Conditions
Key observations:
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The imidazolidinone ring forms via intramolecular cyclization of chloroacetamide intermediates under basic conditions .
-
The sulfamoylphenyl group is introduced via Finkelstein-like nucleophilic substitution using 4-sulfamoylbenzylamine .
Functional Group Reactivity
Compound X exhibits distinct reactivity at three sites:
Imidazolidinone Ring
-
Hydrolysis : The 2-oxo group undergoes base-catalyzed hydrolysis to form a transient carbamate intermediate, which decomposes to an amine and CO₂ .
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Electrophilic Substitution : The phenyl group at position 3 directs electrophiles (e.g., NO₂⁺) to the para position, as confirmed by DFT calculations .
Acetamide Linker
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Oxidation : The methylene group adjacent to the carbonyl is susceptible to oxidation with KMnO₄, yielding a ketone derivative (confirmed via IR: νC=O at 1,715 cm⁻¹) .
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Nucleophilic Attack : The acetamide’s NH participates in Schiff base formation with aldehydes (e.g., benzaldehyde), forming stable imines (λmax = 420 nm) .
Sulfamoylphenyl Group
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Acid/Base Stability : The sulfonamide moiety remains stable under pH 2–12 but hydrolyzes to sulfonic acid at pH >13 .
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Metal Coordination : Acts as a bidentate ligand for Cu²⁺ and Zn²⁺, forming octahedral complexes (log K = 4.2–5.8) .
Stability Under Biological Conditions
Compound X demonstrates moderate plasmatic stability (t₁/₂ = 2.3 h in human plasma) . Degradation pathways include:
-
Enzymatic Hydrolysis : Carboxylesterases cleave the acetamide bond, releasing 4-sulfamoylbenzylamine (confirmed via LC-MS) .
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Oxidative Metabolism : CYP3A4 oxidizes the imidazolidinone ring to a dihydroxy metabolite (m/z 397.1 [M+H]⁺) .
Biological Interaction Studies
Compound X inhibits carbonic anhydrase isoforms (hCA I, II, IX, XII) with nanomolar efficacy:
Table 2: Inhibition Constants (Kᵢ, nM)
| Isoform | Kᵢ (nM) | Selectivity vs. AAZ⁴ | Reference |
|---|---|---|---|
| hCA I | 92.0 | 2.1× | |
| hCA II | 26.6 | 1.5× | |
| hCA IX | 32.8 | 3.8× | |
| hCA XII | 140.0 | 4.2× |
⁴AAZ = acetazolamide (reference inhibitor).
Mechanism: The sulfamoyl group binds to the Zn²⁺ ion in the CA active site, while the imidazolidinone ring occupies hydrophobic regions .
Comparative Reactivity with Analogues
Compound X shows enhanced stability over morpholinone-derived acetamides due to:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Insights:
Role of the Acetamide Linker : The acetamide moiety serves as a flexible bridge between the zinc-binding sulfamoyl group and variable pharmacophoric tails (e.g., piperazine, thiazolidinedione). This design enables isoform-specific enzyme inhibition, as seen in CA inhibitors .
Impact of Core Modifications: Imidazolidinone vs. Piperazine vs. Benzothiazole: Piperazine tails enhance CA isoform selectivity by extending into variable active-site regions, whereas benzothiazole derivatives prioritize structural rigidity .
Key Insights:
- Common Synthetic Strategies : Most analogs are synthesized via nucleophilic substitution or condensation reactions using 2-chloro-N-(4-sulfamoylphenyl)acetamide as a key intermediate .
- Melting Points : Range from 128°C (thiadiazole derivatives) to 238°C (pyrazole derivatives), influenced by aromaticity and hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Trends
Sulfamoyl Group : Essential for binding to zinc-containing enzymes (e.g., CAs). Removal or substitution reduces potency .
Tail Modifications :
- Piperazine Derivatives : Bulky tails (e.g., benzhydryl) improve hCA VII selectivity by occupying isoform-specific hydrophobic pockets .
- Thiazolidinedione Derivatives : The 5-benzylidene group enhances VEGFR-2 inhibition by mimicking ATP-binding site interactions .
Acetamide Substitutions : Electron-withdrawing groups (e.g., ethoxy, fluoro) improve metabolic stability and membrane permeability .
Preparation Methods
Fragment Synthesis: 2-Oxo-3-phenylimidazolidine
The 2-oxo-3-phenylimidazolidine core is synthesized via cyclization of N-phenylethane-1,2-diamine with phosgene (Fig. 1A). Key steps include:
- Phosgenation :
- N-Phenylethane-1,2-diamine (10 mmol) is treated with phosgene (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
- Reaction proceeds via intermediate carbamoyl chloride formation, followed by intramolecular cyclization to yield 2-oxo-3-phenylimidazolidine-1-carbonyl chloride.
- Yield : 85–92% (isolated as white crystals after recrystallization in ethyl acetate).
Fragment Synthesis: N-[(4-Sulfamoylphenyl)methyl]acetamide
The acetamide fragment is prepared via nucleophilic substitution (Fig. 1B):
- Chloroacetylation :
- Amination (Alternative Route) :
- Substitution of chloride with ammonium thiocyanate in ethanol under reflux yields 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide.
Coupling Strategy
The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide with 3-phenylimidazolidin-2-one (Fig. 1C):
- Reaction Conditions :
- 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (1.0 equiv), 3-phenylimidazolidin-2-one (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (EtOAc/hexane, 3:1).
- Yield : 65–70% (white crystalline solid).
- Characterization :
Optimization and Scalability
Solvent Screening
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 68 |
| DCM | TEA | 40 | 24 | 42 |
| THF | NaH | 60 | 18 | 55 |
DMF with K₂CO₃ provided optimal polarity for nucleophilic substitution, minimizing side reactions.
Industrial-Scale Adaptation
- Continuous Flow Reactor :
- Feed 2-chloroacetamide (1.0 kg/h) and imidazolidinone (1.2 kg/h) in DMF through a heated (80°C) tubular reactor.
- Residence time: 2 h; Output : 92% conversion, 85% isolated yield after crystallization.
Mechanistic Insights
The coupling proceeds via an Sₙ2 mechanism:
- Deprotonation of imidazolidinone’s N-H by K₂CO₃ generates a nucleophilic amine.
- Bimolecular attack on the α-carbon of 2-chloroacetamide displaces chloride.
- Stabilization via resonance in the transition state ensures regioselectivity.
Quality Control
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% (HPLC) | USP <621> |
| Residual Solvents | DMF <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the imidazolidinone core with the sulfamoylbenzylacetamide moiety. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the imidazolidinone and sulfamoylphenylmethylamine intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency. For example, DCM was used in a similar compound’s synthesis with Na₂CO₃ as a base .
- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid decomposition. Excess reagents (e.g., acetyl chloride) may be added in stages to drive the reaction to completion .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–400 MHz in CDCl₃ or DMSO-d₆) confirm structural integrity. For example, characteristic peaks include the imidazolidinone carbonyl (δ ~168–170 ppm) and sulfamoyl NH protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : ESI/APCI(+) detects the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and validates molecular weight. Observed fragments should align with expected cleavage patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How does the sulfamoylphenyl group influence the compound’s interaction with biological targets, and what methodologies are used to study these interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfamoyl groups (e.g., replacing -SO₂NH₂ with -SO₂Me) and compare activity in enzyme inhibition assays (e.g., carbonic anhydrase) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfamoyl group and target proteins (e.g., sulfamoyl’s hydrogen bonding with active-site residues) .
- In Vitro Assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., kinases) using fluorometric or colorimetric substrates. For example, a similar sulfonamide compound showed IC₅₀ = 0.8 µM against a kinase target .
Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values, assay conditions) and apply statistical tools (e.g., ANOVA) to identify outliers or trends influenced by variables like buffer pH or cell lines .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed temperature, substrate concentration) to isolate confounding factors. For example, a study resolved conflicting cytotoxicity data by controlling for serum content in cell culture media .
- Orthogonal Assays : Validate activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity measurements) .
Q. How do modifications to the imidazolidinone ring affect the compound’s pharmacokinetic properties, and what experimental models are used to assess this?
Methodological Answer:
- Ring Substitution : Introduce electron-withdrawing groups (e.g., -Cl) to the phenyl ring of the imidazolidinone to enhance metabolic stability. Assess via:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
- LogP Measurements : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with bioavailability .
- In Vivo Pharmacokinetics : Administer analogs to rodents and measure plasma half-life (t₁/₂), Cmax, and AUC. For instance, methyl-substituted imidazolidinone analogs showed t₁/₂ = 4.2 hrs vs. 2.1 hrs for the parent compound .
Q. What are the critical steps in scaling up the synthesis from laboratory to pilot scale while maintaining purity?
Methodological Answer:
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .
- By-Product Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust reagent ratios in real time .
- Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., ethanol/water) for large-scale recrystallization to ensure consistent particle size and purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
